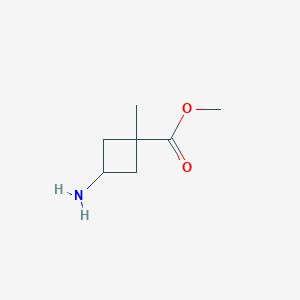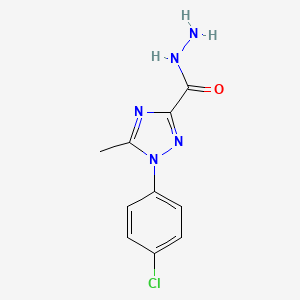
Methyl 3-amino-1-methylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1-methylcyclobutane-1-carboxylate (MACC) is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential as a building block for the synthesis of complex molecules. This compound has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-1-methylcyclobutane-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of complex natural products, such as the anti-tumor agent (+)-discodermolide. Methyl 3-amino-1-methylcyclobutane-1-carboxylate has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug discovery. Additionally, Methyl 3-amino-1-methylcyclobutane-1-carboxylate has been used as a chiral auxiliary in asymmetric synthesis reactions.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-1-methylcyclobutane-1-carboxylate is not well understood, but it is believed to act as a nucleophile in chemical reactions. Methyl 3-amino-1-methylcyclobutane-1-carboxylate is capable of participating in a variety of chemical reactions, including nucleophilic substitution, Michael addition, and cycloaddition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 3-amino-1-methylcyclobutane-1-carboxylate. However, it has been shown to have low toxicity in animal studies, indicating that it may have potential as a drug candidate. Methyl 3-amino-1-methylcyclobutane-1-carboxylate has also been shown to have antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-amino-1-methylcyclobutane-1-carboxylate is its unique structure, which allows it to participate in a variety of chemical reactions. Methyl 3-amino-1-methylcyclobutane-1-carboxylate is also relatively easy to synthesize, making it a valuable tool for synthetic chemists. However, one limitation of Methyl 3-amino-1-methylcyclobutane-1-carboxylate is its limited availability, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
For research on Methyl 3-amino-1-methylcyclobutane-1-carboxylate include the development of new synthetic methods, exploration of Methyl 3-amino-1-methylcyclobutane-1-carboxylate as a chiral auxiliary, investigation of its potential as a drug candidate, and the development of new applications for Methyl 3-amino-1-methylcyclobutane-1-carboxylate in the synthesis of complex molecules.
Synthesemethoden
Methyl 3-amino-1-methylcyclobutane-1-carboxylate can be synthesized using a variety of methods, including the reaction of 3-bromo-1-methylcyclobutene with ammonia, followed by the addition of methyl chloroformate. Another method involves the reaction of 3-chloro-1-methylcyclobutene with ammonia, followed by the addition of methyl chloroformate. Both methods result in the formation of Methyl 3-amino-1-methylcyclobutane-1-carboxylate with high yields.
Eigenschaften
IUPAC Name |
methyl 3-amino-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIANLAXTQJUXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-1-methylcyclobutane-1-carboxylate | |
CAS RN |
2247102-49-2 |
Source


|
| Record name | methyl 3-amino-1-methylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B2584191.png)
![1-Azaspiro[3.3]heptane hcl](/img/structure/B2584193.png)

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)

methanone](/img/structure/B2584198.png)

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)


![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)